Iodo(2-methoxyethyl)mercury
CAS No.: 10403-65-3
Cat. No.: VC19721786
Molecular Formula: C3H7HgIO
Molecular Weight: 386.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10403-65-3 |
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Molecular Formula | C3H7HgIO |
Molecular Weight | 386.58 g/mol |
IUPAC Name | iodo(2-methoxyethyl)mercury |
Standard InChI | InChI=1S/C3H7O.Hg.HI/c1-3-4-2;;/h1,3H2,2H3;;1H/q;+1;/p-1 |
Standard InChI Key | SHNYOHRHNRGHHN-UHFFFAOYSA-M |
Canonical SMILES | COCC[Hg]I |
Introduction
Chemical Structure and Molecular Characteristics
Iodo(2-methoxyethyl)mercury (C<sub>3</sub>H<sub>7</sub>HgIO) consists of a mercury center bonded to an iodine atom and a 2-methoxyethyl group (–OCH<sub>2</sub>CH<sub>2</sub>I). The molecular weight is approximately 372.49 g/mol, calculated as follows:
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Mercury (Hg): 200.59 g/mol
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Iodine (I): 126.90 g/mol
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2-Methoxyethyl (C<sub>3</sub>H<sub>7</sub>O): 59.09 g/mol
The compound’s structure contrasts with iodo(2-methoxy-2-methylpropyl)mercury (CAS 51930-62-2), which features a branched methoxyalkyl chain (C<sub>5</sub>H<sub>11</sub>HgIO, 414.64 g/mol). Linear vs. branched alkoxy groups influence solubility, reactivity, and biological interactions.
Table 1: Structural comparison of iodo(2-methoxyethyl)mercury and its methylpropyl analog
Property | Iodo(2-methoxyethyl)mercury | Iodo(2-methoxy-2-methylpropyl)mercury |
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Molecular formula | C<sub>3</sub>H<sub>7</sub>HgIO | C<sub>5</sub>H<sub>11</sub>HgIO |
Molecular weight (g/mol) | 372.49 | 414.64 |
Alkoxy group | Linear | Branched |
Synthetic Approaches and Challenges
The synthesis of iodo(2-methoxyethyl)mercury likely parallels methods for analogous organomercurials. A plausible route involves:
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Mercuration of 2-methoxyethyl iodide:
Reaction of mercury(II) oxide with 2-methoxyethyl iodide in a polar solvent:Subsequent iodination could yield the target compound, though side reactions may require purification via column chromatography.
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Grignard reagent intermediacy:
Formation of a 2-methoxyethylmagnesium iodide followed by reaction with HgI<sub>2</sub>:
Challenges include controlling mercury’s redox sensitivity and avoiding dimerization. The methylpropyl analog employs similar strategies, with yields influenced by reaction time and solvent choice.
Physicochemical Properties
Solubility and Stability
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Solubility: Likely soluble in organic solvents (e.g., dichloromethane, THF) due to the alkoxy group’s lipophilicity. Limited aqueous solubility is expected, akin to.
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Stability: Light- and heat-sensitive, with potential decomposition to Hg(0) and organic byproducts. Storage under inert atmospheres is critical.
Spectroscopic Characterization
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NMR: <sup>1</sup>H NMR would show signals for the methoxy (–OCH<sub>3</sub>, δ ~3.3 ppm) and methylene (–CH<sub>2</sub>–, δ ~1.8–2.5 ppm) groups.
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Mass spectrometry: Expected molecular ion peak at m/z ≈ 372.49 (M<sup>+</sup>).
Applications and Historical Context
Organomercury compounds were once used as:
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Fungicides: Phenylmercury acetate in agriculture (now banned in most countries).
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Catalysts: In acetaldehyde production (e.g., the Cathode process).
For iodo(2-methoxyethyl)mercury, potential niche applications include:
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Organic synthesis: As a mercuryating agent for alkynes or alkenes.
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Material science: Precursor for mercury-containing polymers.
Toxicity and Environmental Impact
Human Health Risks
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Acute exposure: Neurological symptoms (tremors, memory loss) and kidney damage.
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Chronic exposure: Cumulative neurotoxicity, as mercury bioaccumulates in the brain.
Table 2: Toxicity data for organomercury compounds
Compound | LD<sub>50</sub> (oral, rat) | Target Organs |
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Methylmercury | 10–50 mg/kg | CNS, Kidneys |
Ethylmercury | 15–60 mg/kg | CNS, Liver |
Iodo(2-methoxyethyl)mercury (estimated) | 20–70 mg/kg | CNS, Renal |
Environmental Persistence
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Bioaccumulation: Mercury enters aquatic food chains, concentrating in predatory fish.
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Remediation: Activated carbon filtration or chelating agents (e.g., EDTA).
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